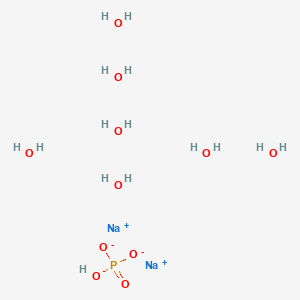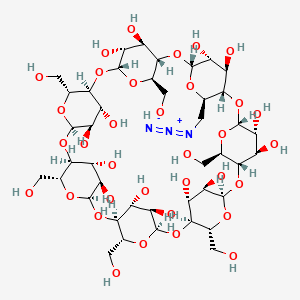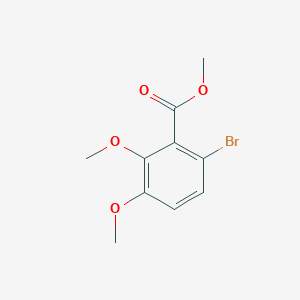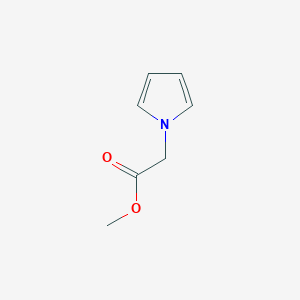
Dinatriumphosphat-Heptahydrat
Übersicht
Beschreibung
Sodium phosphate dibasic heptahydrate, also known as Disodium hydrogen phosphate heptahydrate or Disodium phosphate, is a hydrated form of disodium phosphate (DSP) or disodium hydrogen orthophosphate . It is widely used as a pH regulator and saline laxative . The linear formula of this compound is Na2HPO4 · 7H2O and its CAS Number is 7782-85-6 .
Synthesis Analysis
Sodium phosphate dibasic heptahydrate can be generated by the neutralization of phosphoric acid with sodium hydroxide . The reaction is as follows: H3PO4 + 2 NaOH → Na2HPO4 + 2 H2O .Molecular Structure Analysis
The molecular formula of Sodium phosphate dibasic heptahydrate is H15Na2O11P . Its average mass is 268.066 Da and its monoisotopic mass is 268.014740 Da .Chemical Reactions Analysis
Sodium phosphate dibasic heptahydrate is known to be moderately basic. The pH of its water solution is between 8.0 and 11.0 . It is also used in the preparation of phosphate-buffered saline (PBS, pH 7.4), which is used as a buffer solution in biological research to keep the pH constant .Physical And Chemical Properties Analysis
Sodium phosphate dibasic heptahydrate is a water-soluble white powder . It is hygroscopic, meaning it absorbs moisture from the air .Wissenschaftliche Forschungsanwendungen
Herstellung von Phosphat-gepufferter Kochsalzlösung (PBS)
Dinatriumphosphat-Heptahydrat wird häufig zur Herstellung von Phosphat-gepufferter Kochsalzlösung (PBS) verwendet, einer Pufferlösung, die in der biologischen Forschung einen konstanten pH-Wert aufrechterhält. PBS ist für Zellkulturapplikationen unerlässlich, da es das osmotische Gleichgewicht aufrechterhält und ein ungiftiges Umfeld für Zellen bietet .
pH-Regulierung
Diese Verbindung dient als pH-Regulator in verschiedenen Lösungen. Sie wird verwendet, um den gewünschten pH-Wert in Experimenten einzustellen und aufrechtzuerhalten, was für die Stabilität und Reaktivität vieler biologischer und chemischer Systeme entscheidend ist .
Anwendungen in der Lebensmittelindustrie
In der Lebensmittelindustrie wird this compound zusammen mit Trinatriumphosphat verwendet, um den pH-Wert zu regulieren. Diese Regulierung ist wichtig, um die Säure oder Basizität von Lebensmitteln zu kontrollieren, was sich auf die Konservierung, den Geschmack und die Textur auswirken kann .
Wasseraufbereitung
Es findet auch Anwendung in Wasseraufbereitungsprozessen. Die Verbindung hilft bei der Anpassung des pH-Werts von Wasser, wodurch es für verschiedene Anwendungen, einschließlich industrieller Prozesse und Konsum, geeignet wird .
Verhinderung der Koagulation in Kondensmilch
In der Milchindustrie verhindert this compound die Koagulation während der Herstellung von Kondensmilch. Dies sorgt für eine gleichmäßige Konsistenz und verlängert die Haltbarkeit .
Antibackmittel
Es wirkt als Antibackmittel in pulverförmigen Produkten. Diese Eigenschaft ist wichtig, um Verklumpen zu verhindern und die Rieselfähigkeit von pulverförmigen Lebensmitteln, Reinigungsmitteln und anderen granulierten Produkten zu erhalten .
Emulgator in Milchprodukten
Als Emulgator hilft es, Zutaten zu mischen, die ansonsten nicht mischbar oder schwer zu kombinieren sind. Dies ist besonders nützlich in Milchprodukten wie Käse und Schlagsahne, um einzigartige Texturen und Konsistenzen zu erzielen .
Wirkmechanismus
Target of Action
Sodium phosphate dibasic heptahydrate primarily targets the large intestine . It is used as an osmotic laxative to increase the water content in the fecal matter, thereby facilitating bowel movement .
Mode of Action
The compound works by increasing the amount of solute present in the intestinal lumen . This creates an osmotic gradient, which draws water into the lumen . The increased water content softens the stool and stimulates bowel movement .
Biochemical Pathways
It is known that the compound’s osmotic action in the large intestine leads to increased water content in the feces . This results in a laxative effect, facilitating bowel movement and aiding in the cleansing of the colon .
Pharmacokinetics
It is known that the compound is used orally or rectally, and its effects are localized to the gastrointestinal tract .
Result of Action
The primary result of the action of sodium phosphate dibasic heptahydrate is an increase in fecal water content, leading to increased mobility through the large intestine . This facilitates bowel movement and is particularly useful in preparing the colon for a colonoscopy .
Action Environment
The effectiveness of sodium phosphate dibasic heptahydrate can be influenced by various environmental factors. For instance, adequate hydration before, during, and after the use of this compound is crucial to prevent dehydration due to its osmotic action . Additionally, the compound’s efficacy as a laxative may be affected by factors such as diet, physical activity, and individual health conditions .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Sodium phosphate, dibasic, heptahydrate plays a crucial role in biochemical reactions, particularly as a buffering agent. It helps maintain a stable pH environment, which is essential for various enzymatic activities. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the regulation of enzyme activities such as alkaline phosphatase, which requires a specific pH range for optimal function. Sodium phosphate, dibasic, heptahydrate also participates in the formation of nucleotides and nucleic acids by providing phosphate groups necessary for the synthesis of DNA and RNA .
Cellular Effects
Sodium phosphate, dibasic, heptahydrate influences various cellular processes and functions. It affects cell signaling pathways by modulating the availability of phosphate ions, which are critical for phosphorylation reactions. These reactions are essential for the activation and deactivation of proteins involved in signal transduction. Additionally, sodium phosphate, dibasic, heptahydrate impacts gene expression by altering the phosphorylation state of transcription factors, thereby influencing their activity. This compound also plays a role in cellular metabolism by participating in the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell .
Molecular Mechanism
At the molecular level, sodium phosphate, dibasic, heptahydrate exerts its effects through various mechanisms. It acts as a phosphate donor in phosphorylation reactions, which are catalyzed by kinases. These reactions are vital for the regulation of numerous cellular processes, including cell growth, differentiation, and apoptosis. Sodium phosphate, dibasic, heptahydrate also interacts with enzymes such as phosphatases, which remove phosphate groups from proteins, thereby modulating their activity. Furthermore, this compound can influence gene expression by affecting the binding of transcription factors to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium phosphate, dibasic, heptahydrate can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, sodium phosphate, dibasic, heptahydrate may undergo degradation, leading to a decrease in its buffering capacity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of sodium phosphate, dibasic, heptahydrate vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can effectively modulate phosphate levels in the body. At high doses, sodium phosphate, dibasic, heptahydrate can cause adverse effects such as hyperphosphatemia, which can lead to disturbances in calcium and phosphate homeostasis. Toxic effects observed at high doses include renal damage, cardiovascular issues, and gastrointestinal disturbances .
Metabolic Pathways
Sodium phosphate, dibasic, heptahydrate is involved in several metabolic pathways. It participates in the phosphate cycle, where it acts as a source of phosphate ions for various biochemical reactions. This compound interacts with enzymes such as adenosine triphosphate synthase, which catalyzes the formation of adenosine triphosphate from adenosine diphosphate and inorganic phosphate. Sodium phosphate, dibasic, heptahydrate also affects metabolic flux by influencing the levels of key metabolites involved in energy production and storage .
Transport and Distribution
Within cells and tissues, sodium phosphate, dibasic, heptahydrate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of phosphate ions across cell membranes, ensuring their availability for biochemical reactions. Sodium phosphate, dibasic, heptahydrate can accumulate in certain tissues, particularly those involved in phosphate metabolism, such as the kidneys and bones. Its distribution within the body is influenced by factors such as pH and the presence of other ions .
Subcellular Localization
Sodium phosphate, dibasic, heptahydrate exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm, where it participates in various metabolic processes. It can also be found in organelles such as mitochondria, where it plays a role in energy production. The localization of sodium phosphate, dibasic, heptahydrate is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium phosphate, dibasic, heptahydrate involves the reaction between phosphoric acid and sodium hydroxide followed by crystallization.", "Starting Materials": [ "Phosphoric acid (H3PO4)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "Mix phosphoric acid and sodium hydroxide in a 1:2 molar ratio in a reaction vessel.", "Heat the mixture to 60-70°C and stir until all the solids dissolve.", "Cool the mixture to room temperature.", "Add water to the mixture to obtain a final concentration of 1M.", "Filter the solution to remove any impurities.", "Transfer the solution to a crystallization vessel and cool to 0-5°C.", "Allow the crystals to form for several hours.", "Filter the crystals and wash with cold water.", "Dry the crystals at 100°C to obtain Sodium phosphate, dibasic, heptahydrate." ] } | |
CAS-Nummer |
7782-85-6 |
Molekularformel |
H5NaO5P |
Molekulargewicht |
139.00 g/mol |
IUPAC-Name |
disodium;hydrogen phosphate;heptahydrate |
InChI |
InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |
InChI-Schlüssel |
AXCRQNJHVGYJII-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
O.OP(=O)(O)O.[Na] |
Andere CAS-Nummern |
7782-85-6 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary industrial applications of disodium phosphate heptahydrate?
A: Disodium phosphate heptahydrate plays a crucial role in various industries. It serves as a raw material in detergent manufacturing, acts as a water softener in water treatment processes, and finds applications in textile dyeing and leather tanning industries. Additionally, it is utilized in the paper industry. [, ]
Q2: Can you describe a method for synthesizing disodium phosphate heptahydrate on an industrial scale?
A: Disodium phosphate heptahydrate can be produced through a reaction between phosphoric acid (H3PO4) and sodium carbonate (Na2CO3). This reaction is typically carried out in a continuous stirred tank reactor under controlled conditions: a temperature of 90°C, a pressure of 1 atm, and a reaction time of 1 hour. This process also yields carbon dioxide (CO2) as a byproduct. [, ]
Q3: What is the significance of disodium phosphate heptahydrate in pharmaceutical formulations?
A: Disodium phosphate heptahydrate is a crucial component in certain ophthalmic solutions, specifically those containing bimatoprost and timolol. These solutions, designed to reduce intraocular pressure, rely on disodium phosphate heptahydrate alongside citric acid monohydrate and sodium chloride to maintain a stable pH of 7.3. [, ]
Q4: Are there any analytical methods available to quantify disodium phosphate heptahydrate in food products?
A: While not directly quantifying disodium phosphate heptahydrate, researchers utilize it in buffer solutions for analyzing other compounds. For instance, it plays a vital role in a High-Performance Liquid Chromatography method with electrochemical detection to quantify folic acid (FA) in fortified fruit juices and cereal products. []
Q5: What are the economic considerations for establishing a disodium phosphate heptahydrate manufacturing plant?
A: Economic analyses of proposed disodium phosphate heptahydrate plants in Indonesia suggest promising financial outcomes. Evaluations, taking into account factors like Return on Investment (ROI), Pay Out Time (POT), Break-even Point (BEP), Shutdown Point (SDP), and Discounted Cash Flow (DCF), indicate that such ventures are economically viable and worth considering. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)




![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)



![1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-](/img/structure/B1312213.png)



